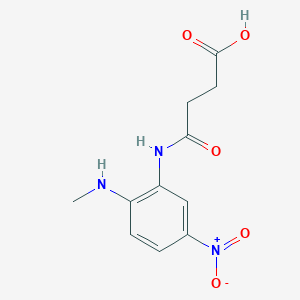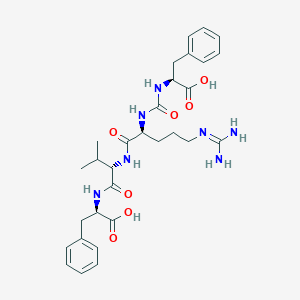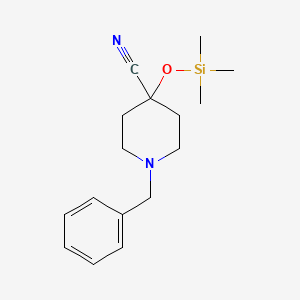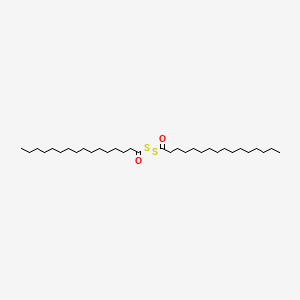![molecular formula C14H11ClFN3O5S B13343497 4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride CAS No. 21322-84-9](/img/structure/B13343497.png)
4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from the appropriate benzene derivatives. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine . The process may involve nitration, chlorination, and sulfonylation reactions to introduce the necessary functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents and intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides or sulfonate esters.
Reduction: Products include the corresponding amine derivatives.
Oxidation: Products include sulfonic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This compound can modify the active sites of enzymes, thereby affecting their function and the pathways they regulate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl chloride
- 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl bromide
- 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl iodide
Uniqueness
4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity compared to other halogenated sulfonyl derivatives. This makes it particularly useful in applications requiring selective modification of nucleophilic sites in biological molecules .
Eigenschaften
CAS-Nummer |
21322-84-9 |
|---|---|
Molekularformel |
C14H11ClFN3O5S |
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
4-[(2-chloro-4-nitrophenyl)methylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11ClFN3O5S/c15-13-7-11(19(21)22)4-1-9(13)8-17-14(20)18-10-2-5-12(6-3-10)25(16,23)24/h1-7H,8H2,(H2,17,18,20) |
InChI-Schlüssel |
CXQRHOUVWKISQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NCC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13343418.png)
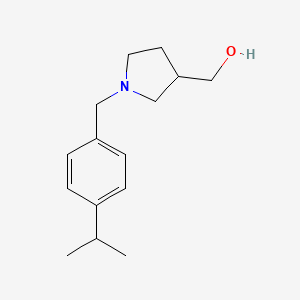
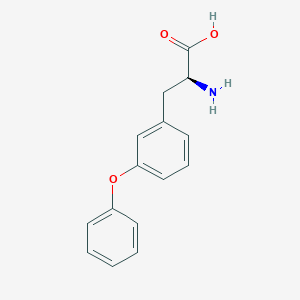

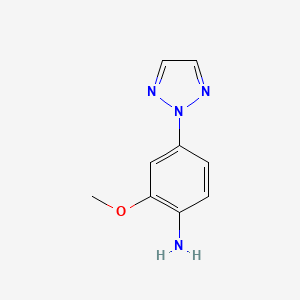
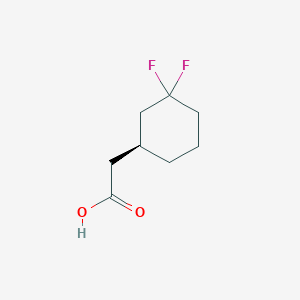
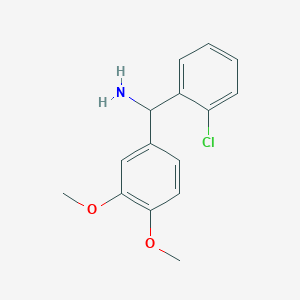
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
